molecular formula C13H18BN5O2 B1390861 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1056039-83-8

2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1390861
M. Wt: 287.13 g/mol
InChI Key: VOEFRGFXMMXFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C13H18BN5O2 . It has a molecular weight of 287.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-18-19(5)17-11/h6-8H,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . The predicted boiling point is 450.6±55.0 °C, and the predicted density is 1.24±0.1 g/cm3 . The predicted pKa is 1.13±0.10 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The title compound, a boric acid ester intermediate with benzene rings, is synthesized through a multi-step substitution reaction. This process involves the use of FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation (Huang et al., 2021).
  • Structural Characterization : Detailed structural and conformational analysis is performed using single-crystal X-ray diffraction and density functional theory (DFT), demonstrating the consistency of DFT-optimized molecular structures with the experimentally determined crystal structures (Huang et al., 2021).

Chemical Properties and Reactivity

  • Molecular Electrostatic Potential and Orbitals : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).
  • Comparison with Regioisomers : Comparing the structure of this compound with its regioisomer, differences in the orientation of the dioxaborolane ring relative to the pyridine ring, and bond angles in the BO2 group are observed. This comparison aids in understanding the chemical reactivity and stability of the compound (Sopková-de Oliveira Santos et al., 2003).

Applications in Combinatorial Chemistry

  • Role in Medicinal Chemistry : The compound is part of a novel class of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, showcasing diverse redox and emission properties. This variability is a result of the nature of the ancillary tetrazolate ligand, indicating potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
  • Building Blocks for New Molecules : The compound serves as a bifunctional building block in combinatorial chemistry, contributing to the development of new molecules with varied properties and applications (Sopková-de Oliveira Santos et al., 2003).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H228 (Flammable solid) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-(2-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-18-19(5)17-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFRGFXMMXFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN(N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Citations

For This Compound
2
Citations
Y Wu, B Wang, H Lu, H Zhao, B Yang, L Li… - Journal of Medicinal …, 2021 - ACS Publications
A series of conformationally constrained novel benzo[1,3]oxazinyloxazolidinones were designed, synthesized, and evaluated on their activities against Mycobacterium tuberculosis, …
Number of citations: 11 pubs.acs.org
W Mahy, JA Leitch, CG Frost - European Journal of Organic …, 2016 - Wiley Online Library
The total synthesis of oxazolidinone‐based pharmaceuticals, linezolid, tedizolid and rivaroxaban is reported. They are synthesized using a recently reported copper‐catalyzed one‐pot …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.